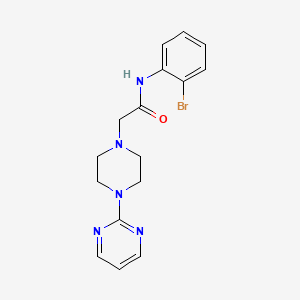
N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide, also known as BPP-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. BPP-2 belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of pharmacological activities.
Mécanisme D'action
The exact mechanism of action of N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide is not fully understood. However, it is believed to act as a partial agonist of the dopamine D2 receptor and a full agonist of the serotonin 5-HT1A receptor. This compound has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide is its potential therapeutic applications. This compound has been shown to exhibit a wide range of pharmacological activities, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the limitations of this compound is its relatively low potency and selectivity for its target receptors. This may limit its therapeutic potential and require higher doses for effective treatment.
Orientations Futures
There are several future directions for the study of N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide. One potential direction is the development of more potent and selective derivatives of this compound. This may improve its therapeutic potential and reduce the required dose for effective treatment. Another potential direction is the investigation of the long-term effects of this compound on cognitive function and neuronal plasticity. This may provide insights into the potential use of this compound for the treatment of cognitive disorders such as Alzheimer's disease. Finally, the investigation of the potential use of this compound in combination with other drugs may provide new treatment options for various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide involves the reaction of 2-bromoaniline with 2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction proceeds under mild conditions and yields this compound as a white crystalline solid.
Applications De Recherche Scientifique
N-(2-Bromophenyl)-2-(4-pyrimidin-2-ylpiperazinyl)ethanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including antipsychotic, anxiolytic, and antidepressant effects. This compound has also been shown to have potential applications in the treatment of cognitive disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O/c17-13-4-1-2-5-14(13)20-15(23)12-21-8-10-22(11-9-21)16-18-6-3-7-19-16/h1-7H,8-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRZQATVONVYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


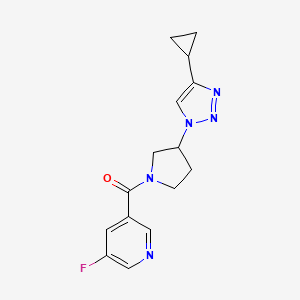
![8-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B2903132.png)
![1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2903136.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903138.png)
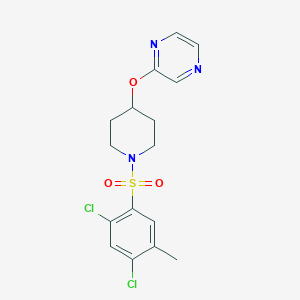
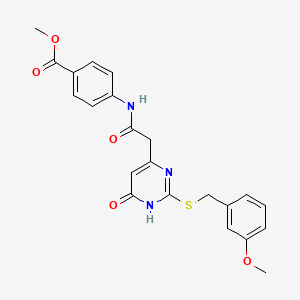
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-phenoxybenzamide](/img/structure/B2903144.png)
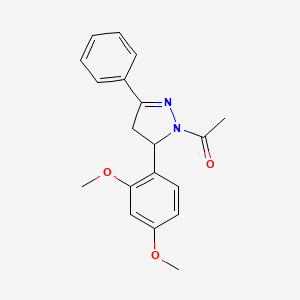

![2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-(3-chlorophenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2903147.png)
![Methyl 2-[(chloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2903148.png)
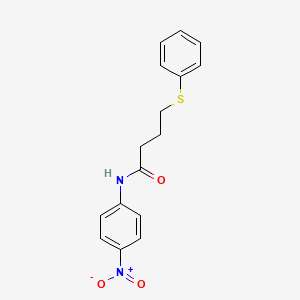
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2903152.png)